N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with phenylamino groups and a chloromethylphenylalaninamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide typically involves the sequential substitution of the chlorides in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with aniline to form 2,4,6-tris(phenylamino)-1,3,5-triazine.
Step 2: The intermediate is then reacted with 5-chloro-2-methylphenylalaninamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The phenylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dyes.
Biology: The compound exhibits biological activity and can be used in the development of pharmaceuticals, particularly as antitumor agents.
Medicine: Its derivatives have shown potential in treating various diseases, including cancer and microbial infections.
Industry: The compound is used in the production of herbicides, polymer stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The phenylamino groups can interact with enzymes and receptors, modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine (HMM): Used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine (HMPMM): The hydroxylated metabolite of HMM with significant biological activity.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(5-chloro-2-methylphenyl)alaninamide stands out due to its unique combination of phenylamino and chloromethylphenylalaninamide groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C25H24ClN7O |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide |
InChI |
InChI=1S/C25H24ClN7O/c1-16-13-14-18(26)15-21(16)30-22(34)17(2)27-23-31-24(28-19-9-5-3-6-10-19)33-25(32-23)29-20-11-7-4-8-12-20/h3-15,17H,1-2H3,(H,30,34)(H3,27,28,29,31,32,33) |
InChI Key |
YMOCIZPBFRCTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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